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Compound Name: 5-Allylpyrimidine-4,6-diol

Cat. No.: B3106762 Get Quote

This technical guide provides an in-depth analysis of the spectral data for 5-Allylpyrimidine-
4,6-diol, a heterocyclic compound of interest in medicinal chemistry and drug development. By

delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, we aim to offer researchers, scientists, and drug development professionals a

comprehensive understanding of its molecular structure and spectroscopic characteristics. This

guide is structured to not only present the data but also to provide insights into the

experimental rationale and data interpretation, ensuring a thorough and practical understanding

of this compound.

Introduction to 5-Allylpyrimidine-4,6-diol
5-Allylpyrimidine-4,6-diol, with the chemical formula C₇H₈N₂O₂, belongs to the pyrimidine

class of heterocyclic compounds. The pyrimidine scaffold is a fundamental building block in

numerous biologically active molecules, including nucleobases and various therapeutic agents.

The introduction of an allyl group at the 5-position and hydroxyl groups at the 4- and 6-

positions imparts specific chemical properties and potential biological activities to the molecule.

Accurate characterization of its structure through spectroscopic methods is paramount for its

application in research and development.

The structural elucidation of a novel or synthesized compound like 5-Allylpyrimidine-4,6-diol
relies on a synergistic application of various analytical techniques. NMR spectroscopy provides

detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the
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functional groups present, and mass spectrometry determines the molecular weight and

fragmentation pattern. Together, these techniques offer a complete picture of the molecule's

constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by

mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Data
The ¹H NMR spectrum of 5-Allylpyrimidine-4,6-diol provides a detailed fingerprint of the

proton environments within the molecule. The spectrum was recorded in deuterated dimethyl

sulfoxide (DMSO-d₆), a common solvent for polar compounds.

Table 1: ¹H NMR Chemical Shift Assignments for 5-Allylpyrimidine-4,6-diol in DMSO-d₆

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.64 bs 2H
-OH (hydroxyl

protons)

7.89 s 1H H-2 (pyrimidine ring)

5.76 ddt 1H -CH=CH₂ (allyl group)

4.91 dd 1H -CH=CH₂ (trans)

4.85 dd 1H -CH=CH₂ (cis)

2.96 d 2H -CH₂- (allyl group)

Interpretation of the ¹H NMR Spectrum:

The broad singlet at 11.64 ppm is characteristic of the two acidic hydroxyl protons at positions

4 and 6 of the pyrimidine ring. The singlet at 7.89 ppm corresponds to the proton at the 2-

position of the pyrimidine ring, indicating a clean substitution pattern.
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The signals corresponding to the allyl group are clearly resolved. The multiplet at 5.76 ppm is

assigned to the vinyl proton (-CH=). The two distinct doublets of doublets at 4.91 ppm and 4.85

ppm are characteristic of the terminal vinyl protons (=CH₂), with their different chemical shifts

arising from their cis and trans relationship to the rest of the molecule. Finally, the doublet at

2.96 ppm represents the two methylene protons (-CH₂-) of the allyl group, which are coupled to

the adjacent vinyl proton.

¹³C NMR Spectral Data
While specific experimental ¹³C NMR data for 5-Allylpyrimidine-4,6-diol is not readily

available in the searched literature, we can predict the expected chemical shifts based on the

known values for similar pyrimidine and allyl-containing structures. This predictive analysis is a

crucial step in structural verification.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Allylpyrimidine-4,6-diol

Predicted Chemical Shift (δ) ppm Assignment

~165 C-4, C-6

~150 C-2

~135 -CH=CH₂

~115 -CH=CH₂

~100 C-5

~30 -CH₂-

Rationale for Predicted Shifts:

The carbons at positions 4 and 6, being attached to both nitrogen and oxygen, are expected to

be the most deshielded, appearing around 165 ppm. The C-2 carbon, situated between two

nitrogen atoms, would also be significantly deshielded, with a predicted shift around 150 ppm.

The olefinic carbons of the allyl group are expected in the 115-135 ppm region. The C-5 carbon

of the pyrimidine ring, being substituted, would appear around 100 ppm. The aliphatic

methylene carbon of the allyl group is predicted to have a chemical shift of approximately 30

ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for 5-Allylpyrimidine-4,6-diol

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad
O-H stretching (hydroxyl

groups)

3100-3000 Medium =C-H stretching (alkene)

2950-2850 Medium -C-H stretching (alkane)

1680-1640 Medium C=C stretching (alkene)

1650-1550 Strong
C=N and C=C stretching

(pyrimidine ring)

1450-1350 Medium C-H bending

1250-1000 Strong C-O stretching

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of 5-Allylpyrimidine-4,6-diol would be a broad

absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of

the hydroxyl groups, likely broadened due to hydrogen bonding. The presence of the allyl group

would be confirmed by the =C-H stretching absorption just above 3000 cm⁻¹ and the C=C

stretching absorption around 1650 cm⁻¹. The pyrimidine ring itself will exhibit strong

absorptions in the 1650-1550 cm⁻¹ region due to the stretching vibrations of the C=N and C=C

bonds. The strong C-O stretching band is expected in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity and structure.
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Expected Mass Spectrum Data for 5-Allylpyrimidine-4,6-diol:

Molecular Ion (M⁺): The molecular formula of 5-Allylpyrimidine-4,6-diol is C₇H₈N₂O₂. The

calculated molecular weight is 152.15 g/mol . Therefore, the mass spectrum should show a

molecular ion peak at m/z = 152.

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural

information. Common fragmentation pathways for this molecule would likely involve the loss

of the allyl group or parts of it.

Loss of the allyl radical (-C₃H₅): A significant fragment would be expected at m/z = 152 -

41 = 111, corresponding to the pyrimidine-4,6-diol cation.

Loss of a vinyl radical (-CH=CH₂): Cleavage of the allyl chain could lead to the loss of a

vinyl radical, resulting in a fragment at m/z = 152 - 27 = 125.

Retro-Diels-Alder (RDA) fragmentation of the pyrimidine ring: While less common for this

specific structure, RDA fragmentation is a characteristic pathway for six-membered

heterocyclic rings and could lead to smaller, characteristic fragments.

The following diagram illustrates the molecular structure of 5-Allylpyrimidine-4,6-diol.

Caption: Molecular structure of 5-Allylpyrimidine-4,6-diol.

This diagram illustrates the connectivity of atoms within the 5-Allylpyrimidine-4,6-diol
molecule.
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Caption: Proposed mass spectral fragmentation of 5-Allylpyrimidine-4,6-diol.
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This workflow outlines the primary fragmentation pathways expected in the mass spectrum of

5-Allylpyrimidine-4,6-diol.

Synthesis and Experimental Protocols
The synthesis of 5-Allylpyrimidine-4,6-diol is typically achieved through the condensation of

diethyl allylmalonate with formamidine acetate in the presence of a strong base like sodium

ethoxide.

Experimental Protocol for Synthesis:

Preparation of Sodium Ethoxide: In a round-bottomed flask under a nitrogen atmosphere,

dissolve metallic sodium in absolute ethanol with stirring until complete dissolution.

Condensation Reaction: Cool the sodium ethoxide solution to 0°C. Sequentially add diethyl

2-allylmalonate and formamidine acetate to the cooled solution.

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: Upon completion, quench the reaction with acetic acid and then

water. The resulting white precipitate is collected by filtration.

Purification: Wash the crude product sequentially with water and methanol to remove

impurities. Dry the purified product under vacuum to yield 5-allylpyrimidine-4,6-diol as a

white solid.

Protocol for Spectroscopic Analysis:

NMR Spectroscopy: Dissolve a small amount of the purified compound in a suitable

deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-resolution

NMR spectrometer.

IR Spectroscopy: Prepare a KBr pellet of the solid sample or acquire the spectrum using an

Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable

ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and record
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the mass spectrum.
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Caption: General workflow for the synthesis and characterization of 5-Allylpyrimidine-4,6-diol.

This diagram provides a step-by-step overview of the synthesis and subsequent analytical

validation of the target compound.
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Conclusion
The comprehensive analysis of the ¹H NMR, predicted ¹³C NMR, expected IR, and anticipated

MS data provides a robust spectroscopic profile for 5-Allylpyrimidine-4,6-diol. The presented

data and interpretations serve as a valuable resource for researchers in the positive

identification and characterization of this compound. The synergistic use of these analytical

techniques ensures a high degree of confidence in the structural elucidation, which is a critical

foundation for any further investigation into the chemical and biological properties of 5-
Allylpyrimidine-4,6-diol.

To cite this document: BenchChem. [Unveiling the Molecular Architecture: A Spectroscopic
Guide to 5-Allylpyrimidine-4,6-diol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3106762#5-allylpyrimidine-4-6-diol-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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